5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic hybrid molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxy-3-methoxyphenyl group, a 4-phenylpiperazine moiety, and a methyl group at the 2-position.
Properties
IUPAC Name |
5-[(4-ethoxy-3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-33-20-11-10-18(16-21(20)32-3)22(23-24(31)30-25(34-23)26-17(2)27-30)29-14-12-28(13-15-29)19-8-6-5-7-9-19/h5-11,16,22,31H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYOBGXFAWULAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule belonging to the class of triazolothiazoles. Its unique structural features suggest potential biological activities that merit thorough investigation. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
Synthesis Overview
The synthesis typically involves several key steps:
- Formation of the Piperazine Ring : This is achieved through the reaction of appropriate amines with carbonyl compounds.
- Construction of the Thiazolo-Triazole Core : Cyclization reactions involving sulfur and nitrogen precursors are utilized.
- Final Coupling : The piperazine derivative is coupled with the thiazolo-triazole core using coupling agents like EDCI.
Pharmacological Properties
The biological activities of this compound have been explored in various studies, revealing a range of pharmacological effects:
- Antimicrobial Activity : Compounds containing triazole rings are known for their antimicrobial properties. Studies indicate that derivatives of triazoles exhibit significant efficacy against various bacterial strains and fungi .
- Anticancer Potential : Research has shown that triazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma cells . The mechanism often involves apoptosis induction and cell cycle arrest.
- CNS Activity : The piperazine moiety is associated with neuropharmacological effects, including anxiolytic and antidepressant activities. Binding to serotonin receptors has been implicated in these effects .
The proposed mechanisms by which this compound exerts its biological effects include:
- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors) can modulate neurotransmitter release.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Signal Transduction Pathways : It may influence various signaling cascades within cells, leading to altered gene expression and cellular responses.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various triazole derivatives including similar structures to our compound, it was found that certain modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μg/mL depending on structural variations .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that a structurally analogous compound exhibited potent activity against breast cancer cell lines (MCF-7), with an IC50 value significantly lower than standard chemotherapeutic agents like cisplatin . This suggests that modifications in the triazole-thiazole structure can lead to enhanced therapeutic profiles.
Data Tables
| Biological Activity | IC50 Value (μM) | Target Cell Line/Organism |
|---|---|---|
| Antimicrobial | 0.5 - 32 | Staphylococcus aureus, E. coli |
| Anticancer | 6.2 | Colon carcinoma (HCT-116) |
| CNS activity | N/A | Various neuropharmacological assays |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazolo-triazole derivatives modified with arylpiperazine and substituted phenyl groups. Below is a comparative analysis with structurally related compounds:
| Compound | Key Substituents | Molecular Weight (g/mol) | Biological Relevance | Source |
|---|---|---|---|---|
| 5-((4-Ethoxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (Target) | 4-Ethoxy-3-methoxyphenyl, 4-phenylpiperazine, 2-methyl | ~551.6 (estimated) | Hypothesized CNS activity due to piperazine and methoxy/ethoxy motifs | N/A |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | 3-Chlorophenyl (piperazine), ethoxy-methoxyphenyl | 581.1 | Enhanced receptor affinity via chloro substitution; potential antipsychotic activity | |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one | 4-Ethoxy-3-methylphenyl, 4-methoxyphenyl, pyrazole | ~558.6 | Anticancer potential via pyrazole-thiazolo-triazole hybrid | |
| 4-Hydroxy-3-(2-(5-((4-hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one | Hydroxybenzylidene, pyrazole-thiazole | ~474.5 | Antimicrobial activity demonstrated in vitro | |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | 4-Methoxyphenylpyrazole, triazolo-thiadiazole | ~380–420 | Antifungal activity via lanosterol 14α-demethylase inhibition |
Key Findings from Comparative Studies
Substituent Effects on Bioactivity Chlorophenyl vs. Phenylpiperazine: The 3-chlorophenyl analogue () exhibits higher molecular weight (581.1 vs. Fluorophenyl Derivatives: Isostructural fluorophenyl compounds (e.g., ) show improved metabolic stability compared to ethoxy/methoxy-substituted analogues, attributed to fluorine’s electronegativity and resistance to oxidative metabolism .
Thiazolo-Triazole Core Modifications Pyrazole Hybrids: Compounds like (5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo-triazol-6-one () replace the piperazine with a pyrazole ring, shifting activity toward anticancer targets (e.g., kinase inhibition) . Triazolo-Thiadiazole Hybrids: Derivatives such as those in and demonstrate antifungal activity (MIC values <10 µg/mL against Candida albicans), linked to their ability to block lanosterol demethylase via triazole-thiadiazole interactions .
Synthetic Complexity
- The target compound’s synthesis likely involves multi-step coupling of the piperazine and ethoxy-methoxyphenyl groups to the thiazolo-triazole core, similar to methods in (hydrazine-mediated cyclization and POCl3-assisted condensation). Yields for such hybrids typically range from 40–60% due to steric hindrance from the methyl and ethoxy groups .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The ethoxy-methoxyphenyl group increases logP (~3.5 predicted), enhancing blood-brain barrier penetration compared to less lipophilic analogues (e.g., hydroxybenzylidene derivatives in , logP ~2.8) .
- Crystallinity : Isostructural fluorophenyl compounds () crystallize in triclinic systems with two independent molecules per unit cell, suggesting similar packing efficiency to the target compound, which may influence solubility and formulation .
Q & A
Q. What are the key structural features of this compound, and how do they influence its pharmacological potential?
The compound features a fused thiazolo[3,2-b][1,2,4]triazole core, substituted with:
- 4-Ethoxy-3-methoxyphenyl group : Enhances lipophilicity and potential CNS penetration due to aromatic substitution patterns .
- 4-Phenylpiperazine moiety : Common in ligands targeting serotonin/dopamine receptors, suggesting possible neuromodulatory activity .
- Methylthiazole and triazole rings : Contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Methodological Insight : Prioritize X-ray crystallography or DFT calculations to validate steric and electronic effects of substituents on target binding .
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?
| Technique | Application | Example Parameters |
|---|---|---|
| 1H/13C NMR | Confirm substituent connectivity | δ 7.2–7.5 ppm (aromatic protons) |
| HRMS | Verify molecular formula | m/z calculated for C28H30N5O3S: 524.2 |
| HPLC | Assess purity (>95%) | C18 column, acetonitrile/water gradient |
Note : Combine with IR spectroscopy to identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Q. What are the common synthetic routes for this compound, and what are their limitations?
A typical multi-step synthesis involves:
Cyclization : Form thiazolo-triazole core via Hantzsch thiazole synthesis (e.g., thiourea + α-haloketone) .
Mannich Reaction : Introduce piperazine and aryl groups using formaldehyde/amine intermediates .
Functionalization : Etherification (ethoxy/methoxy groups) under basic conditions (K2CO3, DMF) .
Challenges : Low yields (~30–40%) in Mannich steps due to steric hindrance; optimize via microwave-assisted synthesis .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis to improve yield and scalability?
- Reaction Engineering : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility .
- Catalysis : Replace traditional bases (Et3N) with DBU for faster kinetics in Mannich reactions .
- Solvent Screening : Test dimethylacetamide (DMA) over DMF for better solubility of intermediates .
Case Study : A 20% yield increase was achieved by switching to microwave conditions (120°C, 30 min) for the final coupling step .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
| Conflict | Resolution Strategy | Example Evidence |
|---|---|---|
| Varying IC50 values | Standardize assay conditions (pH, temp) | Use SPR for real-time binding kinetics |
| Off-target effects | Perform counter-screening (e.g., CEREP panel) | Compare selectivity across receptor subtypes |
| Metabolic instability | LC-MS/MS stability assays in liver microsomes | Identify major CYP450 metabolites |
Q. How can molecular docking and dynamics simulations guide derivative design for enhanced selectivity?
- Target Identification : Dock against homology models of GPCRs (e.g., 5-HT1A) using AutoDock Vina .
- Binding Mode Analysis : Highlight key interactions (e.g., hydrogen bonds with Ser159, π-stacking with Phe361) .
- ADMET Prediction : Use SwissADME to prioritize derivatives with improved logP (<3) and TPSA (~80 Ų) .
Example : Methyl-to-ethyl substitution at position 2 reduced hERG liability while retaining target affinity .
Q. What strategies mitigate challenges in characterizing metabolic pathways and stability?
- In Vitro Models : Incubate with human liver microsomes (HLMs) + NADPH cofactor; monitor via LC-QTOF .
- Isotope Labeling : Synthesize 14C-labeled compound to trace major metabolites .
- Cryo-EM : Resolve enzyme-metabolite complexes (e.g., CYP3A4) to identify metabolic hotspots .
Q. How can researchers address discrepancies in crystallographic data during structural analysis?
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source Evidence |
|---|---|---|
| Molecular Weight | 524.2 g/mol (C28H30N5O3S) | |
| logP | ~3.1 (Predicted, SwissADME) | |
| Hydrogen Bond Acceptors | 8 |
Q. Table 2: Recommended Assays for Bioactivity Profiling
| Assay Type | Target Example | Protocol Highlights |
|---|---|---|
| Radioligand Binding | 5-HT1A Receptor | [3H]8-OH-DPAT, Kd calculation |
| Cell Viability | MTT in cancer cell lines | 48-h incubation, IC50 via nonlinear regression |
| Enzymatic Inhibition | CYP450 isoforms | Fluorescent substrates, IC50 shift assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
